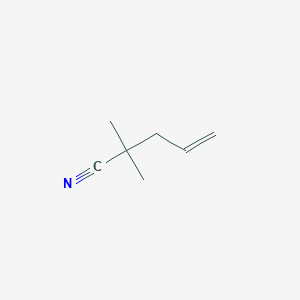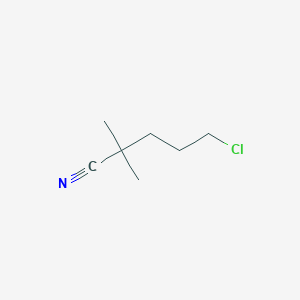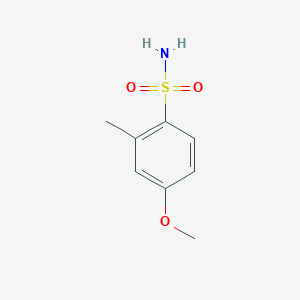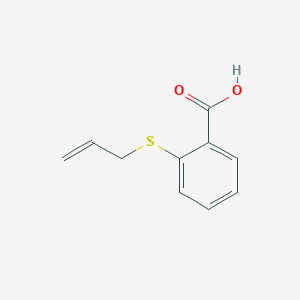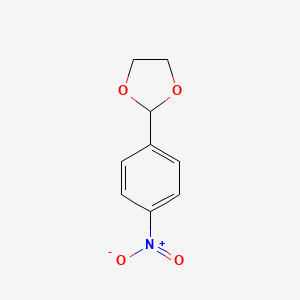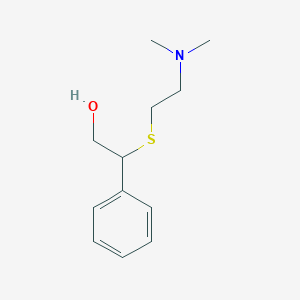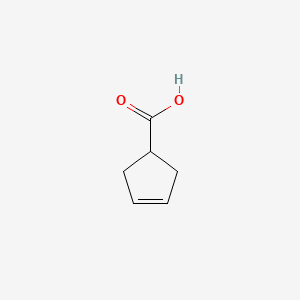
3-Cyclopentene-1-carboxylic acid
描述
3-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C₆H₈O₂. It consists of a cyclopentene ring with a carboxylic acid group attached to the first carbon atom. This compound is known for its clear colorless to slightly yellow liquid appearance and is used as an intermediate in various chemical syntheses .
作用机制
Target of Action
3-Cyclopentene-1-carboxylic acid is a common organic synthesis intermediate . It’s important to note that the targets can vary depending on the specific context in which the compound is used.
Mode of Action
As an organic synthesis intermediate, it can undergo a variety of chemical transformations, such as conversion to esters, amides, or acid chlorides . These transformations can be used to modify the structure of the compound, potentially altering its interaction with biological targets.
Biochemical Pathways
As an intermediate in organic synthesis, it can be involved in the synthesis of a variety of compounds, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
As an organic synthesis intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
生化分析
Biochemical Properties
3-Cyclopentene-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway in cellular respiration . These interactions can affect the overall metabolic flux and the levels of metabolites within the cell. Additionally, this compound can act as a substrate for certain enzymes, leading to the production of intermediate compounds that are essential for various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . This compound can also alter gene expression patterns, leading to changes in the production of proteins that are critical for cell function . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and influencing the flow of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For example, at low doses, this compound may enhance metabolic activity and improve cellular function . At high doses, it can cause cellular damage and disrupt normal metabolic processes . These dosage-dependent effects are important for understanding the compound’s potential therapeutic applications and risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle . It interacts with enzymes and cofactors that are essential for the conversion of metabolites within these pathways . For instance, it can act as a substrate for certain enzymes, leading to the production of intermediate compounds that are crucial for cellular respiration and energy production . Additionally, this compound can influence the overall metabolic flux, affecting the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules . The localization and accumulation of this compound within specific cellular compartments can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, where it interacts with enzymes involved in metabolic pathways . Targeting signals and post-translational modifications can influence the localization of this compound within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and overall impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-cyclopentene-1-carboxylic acid involves the reaction of dimethyl malonate with cis-1,4-dichloro-2-butene in the presence of lithium hydride and tetrahydrofuran. The reaction mixture is heated and then treated with lithium hydroxide to yield 3-cyclopentene-1,1-dicarboxylic acid, which is subsequently decarboxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of cyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of cyclopentane-1-carboxylic acid.
Substitution: Formation of substituted cyclopentene derivatives.
科学研究应用
3-Cyclopentene-1-carboxylic acid is used in various scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is utilized in the synthesis of fragrances and dyes.
相似化合物的比较
- Cyclopentane-1-carboxylic acid
- Cyclopentene-1-carboxylic acid
- Cyclopentane-1,2-dicarboxylic acid
Comparison: 3-Cyclopentene-1-carboxylic acid is unique due to its unsaturated cyclopentene ring, which allows it to participate in cycloaddition reactions more readily compared to its saturated counterparts like cyclopentane-1-carboxylic acid. The presence of the double bond in the cyclopentene ring also influences its reactivity and the types of reactions it can undergo .
属性
IUPAC Name |
cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSYDLITVYBCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357491 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-77-3 | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to obtain 3-Cyclopentene-1-carboxylic acid?
A1: Several synthetic routes have been explored for this compound. One approach involves using 1,4-dichloro-2-butene as a starting material. [] Another method utilizes a copper-catalyzed addition of ethyl diazoacetate to isoprene, followed by pyrolysis. [] This alternative synthesis aimed to improve the yield and efficiency compared to previous photochemical methods. []
Q2: Are there any derivatives of this compound that have shown biological activity?
A2: Yes, research indicates that 1-amino-3-phosphono-3-cyclopentene-1-carboxylic acid and 1-amino-3-phosphono-2-cyclopentene-1-carboxylic acid, both derivatives of this compound, act as agonists of metabotropic glutamate receptors of group III. [] This suggests potential applications for these derivatives in the field of neuropharmacology.
Q3: What is a key intermediate in the synthesis of this compound from 3-cyclopentene-1,1-dicarboxylic acid?
A3: The synthesis of this compound often involves the decarboxylation of 3-cyclopentene-1,1-dicarboxylic acid. [] This thermal decomposition reaction leads to the formation of the desired product.
Q4: What is the role of alkylation in the synthesis of this compound?
A4: Alkylation, specifically C-alkylation, plays a crucial role in the synthesis of this compound. [] While the specific alkylation steps depend on the chosen synthetic route, this reaction type is essential for constructing the cyclopentene ring and introducing the carboxylic acid functionality.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


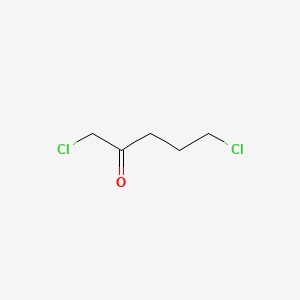
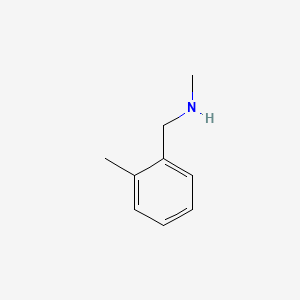
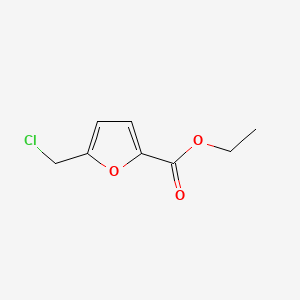
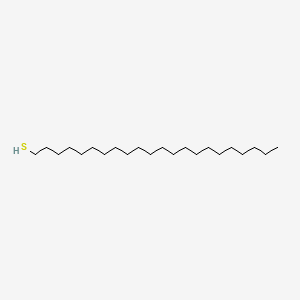
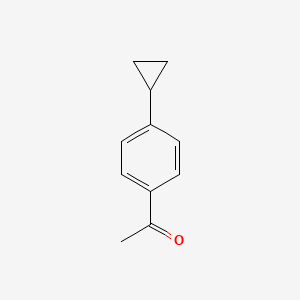
![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)
